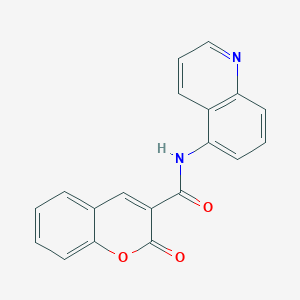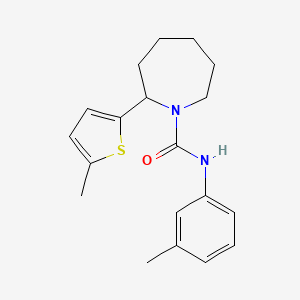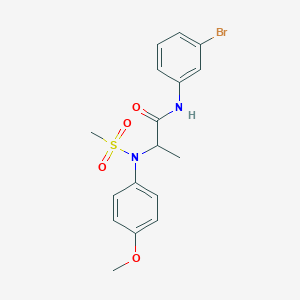![molecular formula C18H21O3P B5145201 ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
ethyl [bis(2-methylphenyl)phosphoryl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [bis(2-methylphenyl)phosphoryl]acetate, also known as EMPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMPA is a phosphonate ester that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ethyl [bis(2-methylphenyl)phosphoryl]acetate involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. ethyl [bis(2-methylphenyl)phosphoryl]acetate binds to the active site of these enzymes, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine has been shown to improve cognitive function and memory in animal models.
Biochemical and physiological effects:
In addition to its effects on cholinesterase enzymes, ethyl [bis(2-methylphenyl)phosphoryl]acetate has been shown to have other biochemical and physiological effects. ethyl [bis(2-methylphenyl)phosphoryl]acetate has been shown to have antioxidant properties, as well as anti-inflammatory and analgesic effects. ethyl [bis(2-methylphenyl)phosphoryl]acetate has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [bis(2-methylphenyl)phosphoryl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high yields. ethyl [bis(2-methylphenyl)phosphoryl]acetate is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, ethyl [bis(2-methylphenyl)phosphoryl]acetate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on ethyl [bis(2-methylphenyl)phosphoryl]acetate. One area of focus is the development of new synthesis methods that can produce ethyl [bis(2-methylphenyl)phosphoryl]acetate more efficiently and with fewer byproducts. Another area of focus is the development of new applications for ethyl [bis(2-methylphenyl)phosphoryl]acetate, particularly in the treatment of neurological disorders and cancer. Finally, further studies are needed to determine the safety and efficacy of ethyl [bis(2-methylphenyl)phosphoryl]acetate in humans, including studies on its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
Ethyl [bis(2-methylphenyl)phosphoryl]acetate can be synthesized through various methods, including the reaction of ethyl chloroacetate with bis(2-methylphenyl)phosphine oxide in the presence of a base, or the reaction of ethyl chloroacetate with bis(2-methylphenyl)phosphonous dichloride in the presence of a base. Both methods have been shown to produce high yields of ethyl [bis(2-methylphenyl)phosphoryl]acetate.
Aplicaciones Científicas De Investigación
Ethyl [bis(2-methylphenyl)phosphoryl]acetate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. ethyl [bis(2-methylphenyl)phosphoryl]acetate has been studied for its potential to inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
ethyl 2-bis(2-methylphenyl)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-4-21-18(19)13-22(20,16-11-7-5-9-14(16)2)17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIAEKRWISAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bis(2-methylphenyl)phosphorylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)


![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)


![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)

![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)